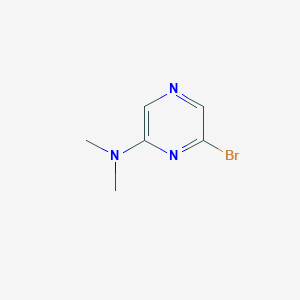

6-bromo-N,N-dimethylpyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVZBBCKLDDCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294301 | |

| Record name | 6-Bromo-N,N-dimethyl-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027512-51-1 | |

| Record name | 6-Bromo-N,N-dimethyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027512-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N,N-dimethyl-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo N,n Dimethylpyrazin 2 Amine and Analogous Pyrazinamines

Synthesis of Metal Complexes Utilizing Pyrazinamine Ligands

Pyrazinamide and its derivatives are recognized as effective ligands for the construction of metal complexes, clusters, and coordination polymers. researchgate.net The resulting metal complexes have been explored for various properties, including antibacterial activity and magnetic behavior. researchgate.net The synthesis of new coordination compounds with pyrazine (B50134) derivatives is an active area of investigation, with a focus on their potential as therapeutic agents. nih.gov Transition metals such as manganese, iron, cobalt, and nickel are often chosen for these complexes due to their interesting chemical properties and potential for biological applications. nih.govnih.gov

Construction of Coordination Polymers and Supramolecular Assemblies

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Pyrazine-based ligands are particularly effective in creating these structures, which can range from one-dimensional chains to complex three-dimensional frameworks. researchgate.netmdpi.com The resulting coordination polymers and supramolecular assemblies can exhibit a variety of interesting properties, including porosity and specific magnetic behaviors. nih.govacs.orgrsc.org The ability of the pyrazine ring to bridge metal centers is a key factor in the formation of these extended networks. researchgate.netnih.gov

The table below provides examples of coordination polymers constructed from pyrazine-based ligands, highlighting the diversity of the resulting structures.

| Ligand | Metal Ion(s) | Resulting Structure | Reference |

| Pyrazine-2,5-dicarboxylato | Mn(II), Fe(II), Zn(II), Cu(II) | 1-D polymeric chains and discrete dimeric entities | nih.govacs.org |

| Pyrazine-2,3-dicarboxylato | Cu(II) | 1-D polymeric chains, ladder chains, and sheets | nih.govacs.org |

| Pyrazine sulfonic acid | Na(I) | 3D supramolecular topology | nih.gov |

| 2-aminopyrazine | Co(II) | Two-dimensional rhombus grid | rsc.org |

| 2-hydroxypyrazine | Co(II) | Stair-like two-dimensional structure | rsc.org |

| N2,N3-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide | Ag(I) | Three-dimensional coordination polymer | nih.gov |

Chemical Reactivity and Mechanistic Transformations of 6 Bromo N,n Dimethylpyrazin 2 Amine

Reactivity of the Bromo Substituent

The bromine atom attached to the pyrazine (B50134) ring is a versatile handle for introducing molecular diversity through various chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 6-bromo-N,N-dimethylpyrazin-2-amine, the bromo substituent serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: This reaction involves the coupling of the bromopyrazine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position of the pyrazine ring. The general applicability of Suzuki coupling to heteroaryl halides makes it a valuable strategy for modifying compounds like this compound. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For this compound, this reaction allows for the introduction of an alkynyl moiety. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. nih.gov This method provides a direct route to alkynyl-substituted pyrazines, which are valuable intermediates in organic synthesis.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene), heat. nih.gov | 6-Aryl-N,N-dimethylpyrazin-2-amine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, base (e.g., Et₃N), solvent (e.g., toluene). nih.gov | 6-Alkynyl-N,N-dimethylpyrazin-2-amine |

Nucleophilic Displacement of Bromine

The electron-deficient nature of the pyrazine ring facilitates the nucleophilic displacement of the bromo substituent. thieme-connect.de This type of reaction, known as nucleophilic aromatic substitution (SNA), is a common pathway for functionalizing halopyrazines. thieme-connect.de A variety of nucleophiles can displace the bromide ion, leading to a wide range of substituted pyrazines. The presence of the electron-donating dimethylamino group can influence the reactivity, potentially requiring more forcing conditions for the substitution to occur compared to an unsubstituted halopyrazine. thieme-connect.de

Table 2: Nucleophilic Displacement Reactions

| Nucleophile | Product |

| Amines | 6-Amino-N,N-dimethylpyrazin-2-amine derivatives |

| Alkoxides | 6-Alkoxy-N,N-dimethylpyrazin-2-amine |

| Thiolates | 6-(Alkylthio)-N,N-dimethylpyrazin-2-amine |

Electrophilic and Nucleophilic Character of the Pyrazine Ring System

The pyrazine ring is classified as a π-deficient aromatic system due to the presence of two electronegative nitrogen atoms. slideshare.net This makes the ring generally resistant to electrophilic aromatic substitution. thieme-connect.de Direct nitration, halogenation, or Friedel-Crafts reactions are typically not feasible without the presence of activating groups on the ring or by proceeding through an N-oxide intermediate. thieme-connect.de

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. scribd.comum.edu.my Nucleophilic aromatic substitution is a more common reaction pathway for pyrazines, especially when a good leaving group like a halogen is present. thieme-connect.describd.com The presence of the electron-donating dimethylamino group in this compound can modulate this reactivity, potentially directing nucleophilic attack or influencing the rate of substitution.

Selective Reductions and Oxidations Involving the Pyrazine Nucleus

The pyrazine ring can undergo selective reduction and oxidation reactions.

Reduction: Catalytic hydrogenation can be employed to reduce the pyrazine ring. The conditions of the reduction can be controlled to achieve partial or complete saturation of the ring.

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. acs.org This transformation can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. acs.org The oxidation of pyrazines can be achieved using various oxidizing agents. acs.org For instance, the oxidation of sulfides attached to a pyrazine ring to sulfoxides and sulfones is a known metabolic pathway. inchem.org

Advanced Spectroscopic and Structural Characterization of 6 Bromo N,n Dimethylpyrazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for probing the local chemical environment of atomic nuclei, thereby revealing the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 6-bromo-N,N-dimethylpyrazin-2-amine provides critical information about the electronic environment of the hydrogen atoms. The dimethylamino group typically presents as a sharp singlet, with its chemical shift influenced by the electronic nature of the pyrazine (B50134) ring. The protons on the pyrazine ring itself exhibit distinct signals, the positions of which are dictated by the anisotropic effects of the aromatic system and the electronic influence of the bromo and dimethylamino substituents.

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon skeleton of the molecule. The chemical shifts of the pyrazine ring carbons are particularly informative, revealing the electron-withdrawing effect of the bromine atom and the electron-donating nature of the dimethylamino group. The carbon atoms of the methyl groups in the dimethylamino substituent will also appear as a distinct signal.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazine-H | [Data not available in search results] | |

| Pyrazine-H | [Data not available in search results] | |

| -N(CH₃)₂ | [Data not available in search results] | [Data not available in search results] |

| Pyrazine-C | [Data not available in search results] | |

| Pyrazine-C | [Data not available in search results] | |

| Pyrazine-C | [Data not available in search results] | |

| Pyrazine-C | [Data not available in search results] |

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons on the pyrazine ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms and with more distant carbons, respectively. These correlations are instrumental in confirming the substitution pattern on the pyrazine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The pyrazine ring exhibits a set of characteristic vibrational modes, including C-H stretching, C=N stretching, and ring breathing modes. The positions of these bands in the IR and Raman spectra can be sensitive to the nature and position of substituents. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=N stretching vibrations, which are fundamental to the pyrazine core, will appear in the fingerprint region of the spectrum.

The presence of the bromo and dimethylamino groups introduces additional vibrational modes. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. The dimethylamino group will be characterized by C-H stretching and bending vibrations of the methyl groups, as well as a C-N stretching vibration. The precise frequencies of these modes provide further confirmation of the compound's structure.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 |

| C=N Stretch (Pyrazine Ring) | [Data not available in search results] |

| C-N Stretch (Dimethylamino) | [Data not available in search results] |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound, HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance. This results in two molecular ion peaks separated by approximately 2 Da, providing definitive evidence for the presence of a single bromine atom in the molecule. The exact mass measurement allows for the calculation of the elemental composition, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and bromine atoms.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| ⁷⁹Br |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for determining the precise arrangement of atoms within a crystalline solid. This method allows for the definitive characterization of the molecular geometry, including the measurement of bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice, providing insight into the intermolecular forces that govern the solid-state structure.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Although specific crystallographic data for this compound is not available, analysis of related structures allows for the prediction of its key geometric parameters. For instance, in brominated pyridine (B92270) derivatives, the carbon-bromine (C-Br) bond length is a critical parameter. Similarly, the geometry of the pyrazine ring and the substituent groups can be estimated based on known structures.

The pyrazine ring is expected to be largely planar. The bond lengths and angles within the ring will be influenced by the electronic effects of the bromine atom and the dimethylamino group. The dimethylamino group, with its nitrogen atom bonded to the pyrazine ring, will also have a specific geometry, including the C-N bond lengths and the C-N-C bond angle of the methyl groups.

Torsional angles, which describe the rotation around single bonds, are particularly important for understanding the conformation of the dimethylamino group relative to the pyrazine ring. Steric hindrance between the methyl groups and the adjacent atoms on the ring will influence this rotational preference.

Table 1: Predicted Bond Lengths in this compound (Based on Analogous Structures)

| Bond | Predicted Length (Å) |

| C-Br | ~1.85 - 1.90 |

| C-N (ring) | ~1.33 - 1.38 |

| C=C (ring) | ~1.38 - 1.42 |

| C-N (amino) | ~1.36 - 1.40 |

| N-C (methyl) | ~1.45 - 1.48 |

Table 2: Predicted Bond Angles in this compound (Based on Analogous Structures)

| Angle | Predicted Angle (°) |

| C-C-Br | ~118 - 122 |

| C-N-C (ring) | ~115 - 118 |

| C-C-N (ring) | ~121 - 124 |

| C-N-C (dimethyl) | ~115 - 119 |

| C(ring)-N(amino)-C(methyl) | ~120 - 123 |

Table 3: Predicted Torsional Angles in this compound (Based on Analogous Structures)

| Torsional Angle (Dihedral) | Predicted Angle (°) | Description |

| C(3)-C(2)-N(amino)-C(methyl) | ~0 or ~180 | Describes the orientation of the dimethylamino group relative to the ring. |

Note: The data in the tables above are estimates based on crystallographic data of similar brominated heterocyclic compounds and may not represent the exact values for this compound.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen and Halogen Bonding)

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular forces. For this compound, several types of interactions are expected to play a significant role.

Hydrogen Bonding: While the N,N-dimethylamino group lacks a hydrogen atom for classical hydrogen bonding as a donor, the nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., co-crystal formers with -OH or -NH groups), N···H hydrogen bonds could be a prominent feature in the crystal structure of its derivatives.

π-π Stacking: The aromatic pyrazine ring can participate in π-π stacking interactions. These interactions involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules, contributing to the stability of the crystal lattice. The presence of the bromine and dimethylamino substituents will influence the electronic nature of the π-system and, consequently, the geometry and strength of these stacking interactions.

Theoretical and Computational Investigations on 6 Bromo N,n Dimethylpyrazin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods are used to predict the electronic structure and properties of molecules with a high degree of accuracy. For a molecule like 6-bromo-N,N-dimethylpyrazin-2-amine, a computational chemist would typically use a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to perform these calculations. nih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, this would involve finding the preferred orientation of the N,N-dimethylamino group relative to the pyrazine (B50134) ring. A conformational analysis would be performed to identify different stable conformers and their relative energies, ensuring the global minimum energy structure is found. This optimized structure is the foundation for all subsequent property calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

With an optimized geometry, the electronic properties of the molecule can be investigated. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. nih.govnih.gov A smaller gap generally implies higher reactivity. nih.gov FMO analysis would visualize the distribution of these orbitals across the this compound structure, indicating the most probable sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can predict various spectroscopic properties. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimentally obtained spectra to confirm the molecular structure and aid in the assignment of vibrational modes. Furthermore, electronic transitions, such as those observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This would help in understanding the nature of the electronic excitations within the molecule (e.g., n→π* or π→π* transitions). koreascience.kr

Computational Studies of Reaction Mechanisms and Pathways

Theoretical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. If this compound were to be used as a reactant, computational studies could map out the potential energy surface for its reactions. This involves locating transition state structures and calculating activation energies for different possible pathways. Such studies provide a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to determine through experimental means alone.

Analysis of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface and color-coded to show regions of positive and negative electrostatic potential. The MEP is invaluable for predicting how a molecule will interact with other chemical species. nih.gov Negative regions (typically colored red or yellow) indicate areas rich in electrons, such as those around the nitrogen atoms of the pyrazine ring, and are susceptible to electrophilic attack. researchgate.net Positive regions (typically blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, an MEP analysis would highlight the reactive sites, providing a qualitative prediction of its chemical behavior. nih.govnih.gov

Applications in Organic Synthesis and Materials Science

Applications in Advanced Materials Development

Pyrazine-Based Systems for Optoelectronic Devices

Pyrazine (B50134) derivatives are increasingly being explored for their utility in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). rsc.orgrsc.org The electron-accepting character of the pyrazine nucleus makes it an excellent component in designing molecules with intramolecular charge transfer (ICT) properties, which are crucial for efficient light emission. rsc.org When combined with electron-donating moieties, pyrazine-containing compounds can form "push-pull" systems that exhibit tunable emission colors and high photoluminescence quantum yields. rsc.org

Recent research has highlighted the use of pyrazine derivatives in developing materials for thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient OLEDs by harvesting both singlet and triplet excitons. chemrxiv.org Pyrazine has been incorporated as an acceptor unit in TADF emitters, contributing to the small singlet-triplet energy gap required for efficient reverse intersystem crossing. chemrxiv.org For instance, blue TADF emitters with a pyrazine acceptor have been synthesized and have shown promising performance in OLEDs. chemrxiv.org

The functionalization of the pyrazine core is a key strategy for optimizing the performance of these materials. For example, indenopyrazine derivatives with phenanthrene (B1679779) or pyrene (B120774) side groups have been synthesized and used as emitting layers in OLEDs, demonstrating high efficiencies and color purity. optica.org The introduction of bulky side groups can also enhance the thermal and morphological stability of the materials, which is critical for device longevity. rsc.org

While specific data on "6-bromo-N,N-dimethylpyrazin-2-amine" in OLEDs is not available, its structure suggests potential as a building block for such applications. The dimethylamino group can act as an electron donor, and the bromo-substituent offers a site for further functionalization through cross-coupling reactions, allowing for the attachment of other chromophores or solubility-enhancing groups. nih.gov This versatility makes it a candidate for the synthesis of novel emitters or host materials for OLEDs.

To illustrate the performance of pyrazine-based materials in OLEDs, the table below summarizes the characteristics of some recently developed pyrazine derivatives.

| Compound | Role in OLED | Max. Emission (nm) | External Quantum Efficiency (EQE) (%) | Ref |

| 2,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrazine (DTCz-Pz) | Emitter | 460 | 11.6 | chemrxiv.org |

| 7-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzo researchgate.netresearchgate.netrsc.orgrsc.orgdioxino[2,3-b]pyrazine (HF1) | Host | 600 | 15.1 | rsc.org |

| 2-(10b,10c-Dihydro-pyren-1-yl)-6,6,12,12-tetraethyl-8-pyren-1-yl-6,12-dihydro-diindeno[1,2-b;1',2'-e]pyrazine (PY-EIP) | Emitter | 468 | 5.15 (cd/A) | optica.org |

Interactive Data Table:

| Compound | Role in OLED | Max. Emission (nm) | External Quantum Efficiency (EQE) (%) | Reference |

|---|---|---|---|---|

| 2,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrazine (DTCz-Pz) | Emitter | 460 | 11.6 | chemrxiv.org |

| 7-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzo researchgate.netresearchgate.netrsc.orgrsc.orgdioxino[2,3-b]pyrazine (HF1) | Host | 600 | 15.1 | rsc.org |

| 2-(10b,10c-Dihydro-pyren-1-yl)-6,6,12,12-tetraethyl-8-pyren-1-yl-6,12-dihydro-diindeno[1,2-b;1',2'-e]pyrazine (PY-EIP) | Emitter | 468 | 5.15 (cd/A) | optica.org |

Role in Cocrystallization for Tuning Material Properties

Cocrystallization is a powerful technique in crystal engineering used to design solid-state materials with tailored physicochemical properties. This is achieved by combining two or more different molecules in a stoichiometric ratio within a single crystal lattice. The resulting cocrystals can exhibit properties that are significantly different from and often superior to the individual components.

While specific studies on the cocrystallization of "this compound" are not prominent in the literature, the molecular structure of this compound possesses key functional groups that are highly conducive to forming cocrystals. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, the amino group can serve as a hydrogen bond donor, and the bromine atom can participate in halogen bonding and other non-covalent interactions.

The ability of bromo-substituted pyrazines to form well-defined supramolecular structures has been demonstrated. For example, the crystal structure of 2,3,5,6-tetrakis(bromomethyl)pyrazine reveals the presence of weak C-H···Br hydrogen bonds and Br···Br interactions, which link the molecules into a three-dimensional framework. nih.govresearchgate.net These types of interactions are fundamental to the design of cocrystals.

By selecting appropriate co-formers, it is conceivable that "this compound" could be used to create cocrystals with modified properties such as:

Solubility and Bioavailability: For pharmaceutical applications, cocrystallization can improve the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs).

Optical Properties: The formation of cocrystals can lead to changes in the photophysical properties of the constituent molecules, such as shifts in emission color or enhanced fluorescence.

Mechanical Properties: The packing of molecules in a cocrystal can influence its mechanical properties, such as hardness and tabletability.

The presence of both a hydrogen bond donor (the N-H in the case of a secondary amine, although this compound has a tertiary amine) and multiple hydrogen bond acceptors (the pyrazine nitrogens and the amino nitrogen) in molecules like "this compound" makes them versatile building blocks for cocrystal synthesis with a wide range of co-formers, including carboxylic acids, amides, and other molecules with complementary functional groups. The bromo-substituent further expands the possibilities for directed assembly through halogen bonding, an increasingly important tool in crystal engineering.

Future Research Directions and Outlook

Exploration of Novel and Efficient Synthetic Routes

While classical methods for synthesizing substituted pyrazines exist, future research will likely focus on more efficient, sustainable, and versatile strategies. The development of novel synthetic pathways is crucial for accessing a wider array of functionalized pyrazine (B50134) derivatives, including 6-bromo-N,N-dimethylpyrazin-2-amine.

Emerging areas of interest include:

Direct C-H Functionalization: Transition-metal-catalyzed C-H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials. rsc.org Developing methods for the direct arylation or alkylation of the pyrazine ring could provide more atom-economical routes to complex derivatives. rsc.orgacs.org Research into the regioselective C-H activation of pyrazines, which can be challenging due to multiple potential reaction sites, is a significant avenue for exploration. acs.orgresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a green and powerful method for organic synthesis. usp.br Its application to pyrazine synthesis, for instance, through a dual-energy and electron-transfer strategy using vinyl azides, presents an innovative approach. researchgate.net This method allows for the construction of the pyrazine core under mild conditions, and future work could adapt this for the synthesis of specifically substituted pyrazines. researchgate.netnih.govacs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound and its analogues could lead to more efficient and reproducible production.

A comparative look at potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Traditional Cross-Coupling | Well-established, reliable for specific transformations. | Optimizing catalysts and conditions for higher yields and broader substrate scope. rsc.org |

| Direct C-H Functionalization | Atom-economical, reduces synthetic steps. | Achieving high regioselectivity and functional group tolerance. rsc.orgacs.org |

| Photoredox Catalysis | Mild reaction conditions, sustainable (uses light energy). | Exploring new photocatalysts and reaction pathways for pyrazine systems. usp.brresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Adapting and optimizing existing batch syntheses for continuous flow. |

Discovery of Unexplored Reactivity and Transformation Pathways

The reactivity of this compound is dominated by the bromine atom, which serves as a versatile handle for a variety of cross-coupling reactions. While standard transformations are known, there is considerable scope for discovering new reactions and expanding the synthetic utility of this compound.

Future investigations could focus on:

Expanding Cross-Coupling Partners: While Suzuki and Sonogashira couplings are well-explored in pyrazine chemistry, there is room to investigate other cross-coupling reactions. rsc.orgbeilstein-journals.orgyoutube.com This includes exploring less common organometallic reagents and developing new catalytic systems to couple a wider range of functionalities to the pyrazine core. nrochemistry.comnih.gov The electron-deficient nature of the pyrazine ring can influence the efficiency of these reactions, sometimes requiring specific catalysts or conditions. rsc.org

Novel Cyclization and Annulation Reactions: Using the existing functional groups to build fused-ring systems is a promising direction. For example, a Sonogashira coupling followed by an intramolecular heteroannulation could lead to novel polycyclic aromatic systems like pyrrolo[2,3-b]pyrazines. rsc.org

Post-Coupling Modifications: Exploring the reactivity of the products derived from initial cross-coupling reactions can open doors to even more complex molecular architectures.

The table below outlines potential transformations for the bromo-substituent:

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | Pd(dppf)Cl₂, Cs₂CO₃ | Biaryl or heteroaryl pyrazines rsc.org |

| Sonogashira Coupling | Terminal alkynes | [Pd(allyl)Cl]₂/PPh₃, CuI | Alkynyl-substituted pyrazines rsc.orgbeilstein-journals.org |

| Buchwald-Hartwig Amination | Amines, amides | Palladium complexes with specialized phosphine (B1218219) ligands | N-Aryl or N-heteroaryl pyrazines nrochemistry.com |

| Negishi Coupling | Organozinc reagents | Palladium or Nickel catalysts | Alkyl, aryl, or vinyl-substituted pyrazines rsc.org |

| C-P Cross-Coupling | Diarylphosphines | Pd(OAc)₂ | Phosphine-substituted pyrazines rsc.org |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules like this compound. eurasianjournals.com Integrating computational modeling more deeply into the research workflow can accelerate discovery and rationalize experimental findings.

Key areas for future computational work include:

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways for cross-coupling reactions, helping to optimize conditions and predict the feasibility of new transformations. acs.org DFT can also predict the most likely sites for C-H activation, guiding the design of regioselective synthetic methods. acs.org

Pharmacophore and QSAR Modeling: If this scaffold is explored for biological applications, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can predict the activity of new derivatives and guide the design of more potent compounds. researchgate.net Such studies can identify key structural features required for interaction with biological targets. nih.gov

Materials Property Prediction: For applications in materials science, computational methods can predict electronic properties, such as HOMO/LUMO levels, which are crucial for designing materials for organic electronics. acs.org These predictions can help pre-screen candidates for synthesis.

| Computational Method | Application Area | Information Gained |

| Density Functional Theory (DFT) | Reaction Mechanisms, Electronic Properties | Transition state energies, reaction barriers, orbital energies (HOMO/LUMO), electrostatic potential. acs.orgacs.org |

| Molecular Docking | Drug Discovery | Predicted binding modes and affinities of pyrazine derivatives to protein targets. researchgate.netnih.gov |

| QSAR Modeling | Drug Discovery | Correlation of structural properties with biological activity to predict the potency of new analogues. researchgate.net |

| Molecular Dynamics (MD) | Materials Science, Biology | Conformational dynamics, solvent effects, and interactions within a larger system (e.g., polymer or membrane). eurasianjournals.com |

Development of Pyrazine-Derived Materials with Tailored Functionalities

The unique electronic properties of the pyrazine ring—being electron-deficient—make it an attractive component for advanced functional materials. rsc.org The specific substitution on this compound offers multiple points for incorporation into larger systems.

Future research could target the development of:

Organic Electronic Materials: Pyrazine-based π-conjugated materials are of interest for applications in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs). rsc.org The electron-accepting nature of the pyrazine core can be harnessed to create donor-acceptor polymers with tailored optoelectronic properties. acs.org The bromo-substituent provides a reactive site for polymerization reactions, such as Suzuki or Stille coupling.

Metal-Organic Frameworks (MOFs): Pyrazine is a well-known linker for constructing MOFs. nih.govacs.org These porous materials have applications in gas storage, separation, and catalysis. Functionalized pyrazines can introduce specific properties into the MOF structure, such as selective binding sites or catalytic activity. Recently, a pyrazine-based 2D conjugated MOF was developed as a cathode material for aqueous zinc-ion batteries. chinesechemsoc.org

Chemosensors: The electron-deficient pyrazine ring can interact with various analytes, making its derivatives suitable for use in chemosensors. researchgate.net For instance, furazanopyrazine derivatives have been shown to function as multifunctional chemosensors. researchgate.net The N,N-dimethylamino group on the target compound could serve as a recognition site.

| Material Type | Potential Application | Role of the Pyrazine Moiety |

| Conjugated Polymers | Organic Solar Cells, OLEDs | Electron-accepting unit to tune band gap and charge transport properties. acs.orgrsc.org |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis, Batteries | Rigid, coordinating linker to build porous framework structures. nih.govchinesechemsoc.org |

| Chemosensors | Analyte Detection | Fluorophoric or electroactive core that responds to binding events. researchgate.net |

| Nonlinear Optical (NLO) Materials | Photonics, Optical Switching | Core of push-pull systems to generate large NLO responses. researchgate.net |

By pursuing these interconnected research avenues, the scientific community can continue to build upon the foundational chemistry of pyrazines, leading to new synthetic methods, a deeper understanding of reactivity, and the creation of novel materials with advanced applications.

Q & A

Basic Synthesis Optimization

Q: What are the critical parameters for optimizing the synthesis of 6-bromo-N,N-dimethylpyrazin-2-amine to maximize yield and purity? A: Key parameters include:

- Brominating agent selection : N-bromosuccinimide (NBS) in dichloromethane minimizes side reactions compared to Br₂ in acetic acid, which may lead to over-bromination .

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity and regioselectivity .

- Temperature control : Maintaining 0–25°C prevents thermal decomposition of intermediates .

- Coupling agents : Use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) improves amide bond formation efficiency .

Advanced Regioselectivity Challenges

Q: How can researchers address regioselectivity discrepancies during bromination of pyrazine derivatives like this compound? A: Regioselectivity is influenced by:

- Electronic effects : The electron-withdrawing dimethylcarboxamide group directs bromination to the 6-position via resonance stabilization of intermediates .

- Steric hindrance : Bulky substituents near reactive sites (e.g., 2-position) can alter bromine attack patterns. Computational modeling (DFT) can predict reactive sites .

- Experimental validation : Use of X-ray crystallography (SHELX programs) confirms substitution patterns .

Basic Structural Characterization

Q: What analytical techniques are essential for confirming the molecular structure of this compound? A:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., Br at C6, dimethylamine at C2) .

- Mass spectrometry : ESI-MS confirms molecular weight (C₆H₈BrN₃, MW 202.05) and isotopic patterns for bromine .

- Elemental analysis : Validates purity (>95%) by matching theoretical and experimental C/H/N/Br ratios .

Advanced Crystallographic Analysis

Q: How can researchers resolve ambiguities in hydrogen bonding or tautomerism in this compound using crystallography? A:

- High-resolution X-ray diffraction : SHELXL refinement (via SHELX suite) resolves hydrogen atom positions and detects disorder .

- Enantiomorph-polarity estimation : Parameters like Flack’s x ensure accurate chirality assignment in non-centrosymmetric crystals .

- Twinning analysis : SHELXD identifies twinning in crystals with pseudo-symmetry, common in pyrazine derivatives .

Basic Biological Screening

Q: What in vitro assays are suitable for preliminary biological activity screening of this compound? A:

- Enzyme inhibition assays : Target kinases or proteases due to pyrazine’s affinity for ATP-binding pockets .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How can researchers design SAR studies to evaluate the impact of substituents on this compound’s bioactivity? A:

- Substituent variation : Synthesize analogs with halogen (Cl, I) or alkyl (isopropyl, cyclohexyl) groups at C6 and compare bioactivity .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with target proteins .

- Data normalization : Address batch-to-batch variability by standardizing assay conditions (e.g., solvent: DMSO ≤0.1% v/v) .

Basic Stability and Storage

Q: What precautions are necessary for handling and storing this compound to prevent degradation? A:

- Storage conditions : Keep at –20°C under inert gas (Ar/N₂) to avoid moisture absorption and bromine loss .

- Light sensitivity : Use amber vials to prevent photodegradation of the pyrazine ring .

- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition .

Advanced Data Contradiction Resolution

Q: How should researchers reconcile conflicting reactivity data (e.g., coupling vs. substitution) for this compound? A:

- Mechanistic studies : Isotopic labeling (e.g., ¹⁵N) tracks reaction pathways in Suzuki-Miyaura couplings .

- Kinetic profiling : Use stopped-flow NMR to monitor intermediate formation under varying conditions .

- Cross-validation : Compare results with structurally similar compounds (e.g., 5-bromo-N-methylpyrazin-2-amine) to identify outliers .

Basic Analytical Method Development

Q: What chromatographic methods are optimal for quantifying this compound in reaction mixtures? A:

- Reverse-phase HPLC : C18 column, mobile phase: 60:40 acetonitrile/0.1% formic acid, UV detection at 254 nm .

- GC-MS : Derivatize with BSTFA for volatility; monitor m/z 202 (M⁺) .

- TLC validation : Silica gel 60 F₂₅₄, eluent: ethyl acetate/hexane (3:7), Rf ≈0.5 .

Advanced Applications in Materials Science

Q: How can this compound be utilized in designing functional materials? A:

- Coordination polymers : React with transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage .

- Organic electronics : Incorporate into π-conjugated systems (e.g., via Sonogashira coupling) for OLEDs or semiconductors .

- Photocatalysts : Modify with Ru or Ir complexes for visible-light-driven H₂ production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.